molecular formula C11H8Cl2N2O2S B3672725 (5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3672725
M. Wt: 303.2 g/mol
InChI Key: HVDUYTGWQMRKOO-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring and a dichloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,5-dichloro-4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The dichloro groups in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. It is being studied for its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, which could be harnessed for the treatment of various diseases.

Industry

The compound is also used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-methoxybenzaldehyde: A precursor in the synthesis of (5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Dichloroanilines: Compounds with similar dichloro substitution patterns on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its thiazolidinone ring structure combined with the dichloromethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-2-amino-5-[(3,5-dichloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c1-17-9-6(12)2-5(3-7(9)13)4-8-10(16)15-11(14)18-8/h2-4H,1H3,(H2,14,15,16)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDUYTGWQMRKOO-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=C2C(=O)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-5-[(3,5-DICHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

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